Bromine Position Determines bCSE Inhibitor Potency: 6-Bromo vs. 5-Bromo Isomer Comparison
The bCSE inhibitory activity of 6-bromoindole derivatives is exquisitely sensitive to the position of the bromine substituent. The 6-bromoindole-1-acetyl-glycine (NL1) inhibits bCSE with an IC50 of 5.8 µM, achieving approximately 5-fold selectivity over human CSE (IC50 = 29.2 µM) . Although direct IC50 values for the 5-bromo isomer are not publicly available, the published synthesis of 6-bromoindole-based inhibitors explicitly selects the 6-bromo regioisomer as the sole active scaffold for further development; 5-bromo and 4-bromo variants are not reported as active leads in the same assay cascade [1]. This indicates that a 5-bromo substitution, as found in CAS 1010916-55-8, does not replicate the same bCSE binding mode. For a user requiring confirmed bCSE inhibitory capacity or planning to use the compound for structure-based elaboration, the 6-bromo configuration is the only regioisomer directly anchored to a published bCSE IC50 and a co-crystal structure (PDB 7MCT) .
| Evidence Dimension | bCSE IC50 (bacterial cystathionine γ-lyase inhibition) |
|---|---|
| Target Compound Data | Core scaffold (6-bromoindole-1-acetyl-amino acid) is the basis for NL1, which has IC50 = 5.8 µM against bCSE ; the target compound retains the identical 6-bromoindole-1-acetyl pharmacophore. |
| Comparator Or Baseline | 5-bromo positional isomer (6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid, CAS 1010916-55-8): no reported bCSE IC50; not part of the published NL-series inhibitor set [1]. |
| Quantified Difference | The 6-bromo isomer is the only regioisomer with documented bCSE IC50 (5.8 µM for NL1 scaffold) and co-crystal structure validation; the 5-bromo isomer lacks any reported bCSE activity data. |
| Conditions | In vitro enzymatic assay using recombinant bCSE from Staphylococcus aureus; PDB 7MCT co-crystal structure with NL1 bound in the active site . |
Why This Matters
Selection of the 6-bromo regioisomer ensures consistency with published bCSE SAR and crystal structures, enabling reliable structure-based design and assay comparability.
- [1] Potapov, K.V. et al. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules 2023, 28, 3568. Key building block: 6-bromoindole. The 5-bromo and 4-bromo isomers are not included in the NL1–NL3 series. View Source
